Lipophilicity (XLogP3) Comparison Guides Membrane Permeability Potential
The cyclohexyl analog exhibits an XLogP3 of 2.1, compared to 1.2 for the tert‑butyl analog and 3.4 for the benzhydryl analog, representing differences of +0.9 and −1.3 log units respectively [1][2][3]. A lipophilicity around 2.0 is often associated with a favorable balance between passive membrane permeability and aqueous solubility, whereas XLogP3 <1.5 may limit permeability and XLogP3 >3 may promote non‑specific binding [4]. This intermediate value positions the cyclohexyl compound as a more promising starting point for cell‑based assays than either extreme.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | tert‑butyl analog (XLogP3 = 1.2); benzhydryl analog (XLogP3 = 3.4) |
| Quantified Difference | +0.9 log units vs. tert‑butyl; −1.3 log units vs. benzhydryl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Investors in cell‑permeable probes should select the cyclohexyl variant to avoid the permeability deficit of the tert‑butyl analog or the excessive lipophilicity of the benzhydryl analog.
- [1] PubChem CID 91816848 (target compound). View Source
- [2] PubChem CID 91816845 (tert‑butyl analog). View Source
- [3] PubChem CID 121018517 (benzhydryl analog). View Source
- [4] Waring MJ. Lipophilicity and Drug Discovery. Expert Opin. Drug Discov. 2010, 5(3), 235‑248. View Source
